molecular formula C27H32ClNO10 B607367 Ertugliflozina ácido L-pirroglutamico CAS No. 1210344-83-4

Ertugliflozina ácido L-pirroglutamico

Número de catálogo: B607367
Número CAS: 1210344-83-4
Peso molecular: 566.0 g/mol
Clave InChI: YHIUPZFKHZTLSH-LXYIGGQGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ertugliflozin L-pyroglutamic acid is a selective and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). It is used primarily for the treatment of type 2 diabetes mellitus. This compound is known for its high potency, with an IC50 of 0.877 nM for h-SGLT2 . Ertugliflozin L-pyroglutamic acid is marketed under the brand name Steglatro and is also available in combination with other antidiabetic agents such as metformin and sitagliptin .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Ertugliflozin functions by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from urine back into the bloodstream. By blocking this transporter, ertugliflozin promotes increased urinary glucose excretion, leading to lower blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and reduced blood pressure in patients with type 2 diabetes .

Glycemic Control

Ertugliflozin is indicated for use as an adjunct to diet and exercise in adults with insufficiently controlled type 2 diabetes. Clinical trials have demonstrated its efficacy in reducing hemoglobin A1c (HbA1c) levels significantly compared to placebo. For instance, in a study involving over 4,800 patients, ertugliflozin administration resulted in reductions of HbA1c by approximately 0.99% and 1.16% for the 5 mg and 15 mg doses, respectively .

Weight Management

In addition to glycemic control, ertugliflozin has been associated with weight loss. In clinical trials, participants receiving ertugliflozin experienced a mean weight reduction of approximately 1.76 kg to 2.16 kg over six months . This effect is particularly beneficial for patients with type 2 diabetes who are often overweight or obese.

Cardiovascular Benefits

Recent studies have suggested that ertugliflozin may offer cardiovascular protection. A systematic review highlighted its potential to reduce the risk of heart failure among patients with type 2 diabetes . The VERTIS MONO trial found that ertugliflozin demonstrated non-inferiority compared to placebo regarding cardiovascular events, indicating its safety profile in this regard .

Summary of Clinical Trials

The efficacy and safety of ertugliflozin have been evaluated through various phase III clinical trials, including:

Study NamePopulation SizeTreatment DurationKey Findings
VERTIS MONO~4,80026 weeksSignificant HbA1c reduction; improved weight loss
VERTIS MET~13,00052 weeksEnhanced glycemic control; favorable safety profile
VERTIS CV~10,000OngoingEvaluating cardiovascular outcomes

These studies collectively support the use of ertugliflozin as a reliable option for managing type 2 diabetes while addressing associated comorbidities.

Safety Profile

Ertugliflozin is generally well-tolerated; however, it can lead to side effects such as urinary tract infections and genital fungal infections due to increased glucose levels in urine . The incidence of hypoglycemia is relatively low when used as monotherapy but increases when combined with other antidiabetic medications like metformin .

Actividad Biológica

Ertugliflozin L-pyroglutamic acid is a novel compound primarily recognized for its role as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has gained significant attention in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance glycemic control and promote weight loss. This article delves into the biological activity of ertugliflozin, presenting detailed research findings, clinical data, and case studies.

Ertugliflozin operates by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and lowers blood glucose levels. The primary actions can be summarized as follows:

  • Inhibition of Glucose Reabsorption : Ertugliflozin selectively inhibits SGLT2 over SGLT1 with a selectivity ratio exceeding 2000-fold, making it one of the most selective SGLT2 inhibitors available .
  • Increased Urinary Glucose Excretion (UGE) : Clinical studies have shown that ertugliflozin significantly increases UGE, with dose-dependent effects observed in both healthy subjects and T2DM patients .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of ertugliflozin indicates rapid absorption with peak plasma concentrations reached within 1-2 hours post-dose. The mean terminal half-life is approximately 11 hours, allowing for once-daily dosing .

Key Pharmacodynamic Effects

  • Urinary Glucose Excretion : Dose-response studies demonstrate that doses of 5 mg and 15 mg achieve approximately 87% and 96% maximal inhibition of glucose reabsorption, respectively .
  • Glycemic Control : In clinical trials, ertugliflozin has shown significant reductions in HbA1c levels compared to placebo. For instance, reductions of -0.99% and -1.16% were observed in patients receiving 5 mg and 15 mg doses after 26 weeks .

Clinical Efficacy

Ertugliflozin's efficacy has been evaluated in several clinical trials, notably the VERTIS MONO trial. Key findings include:

Efficacy Parameter Ertugliflozin 5 mg Ertugliflozin 15 mg Placebo
HbA1c Reduction-0.99%-1.16%-0.01%
Fasting Plasma Glucose Reduction-34 mg/dL-44 mg/dL+0.5 mg/dL
Weight Change-1.76 kg-2.16 kg+0.3 kg

The results indicate that both doses of ertugliflozin significantly improved glycemic control compared to placebo, with a higher proportion of patients achieving HbA1c levels below 7% .

Safety Profile

The safety profile of ertugliflozin has been assessed across multiple studies. Common adverse effects include:

  • Genital Mycotic Infections : Reported incidence was low but higher than placebo groups.
  • Urinary Tract Infections : A slightly elevated risk was noted in patients treated with ertugliflozin compared to placebo.
  • Discontinuation Rates : Discontinuation due to adverse events was reported at rates similar to placebo .

Case Studies

In a retrospective analysis involving patients with poorly controlled T2DM:

  • Patients treated with ertugliflozin experienced significant improvements in glycemic control over a six-month period.
  • Notably, individuals with higher baseline HbA1c levels (>8%) showed greater reductions compared to those starting at lower levels.

Propiedades

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUPZFKHZTLSH-LXYIGGQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210344-83-4
Record name Ertugliflozin pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin pidolate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Ertugliflozin L-pyroglutamic acid exert its therapeutic effect in diabetes?

A1: Ertugliflozin L-pyroglutamic acid is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). [] SGLT2 is primarily located in the kidneys, where it plays a crucial role in reabsorbing glucose from the filtrate back into the bloodstream. By inhibiting SGLT2, Ertugliflozin L-pyroglutamic acid reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels in individuals with type 2 diabetes.

Q2: How does a standardized Public Assessment Report (PAR) contribute to better understanding of regulatory decisions regarding medications like Ertugliflozin L-pyroglutamic acid?

A3: A standardized PAR, utilizing tools like the Universal Methodology for Benefit-Risk Assessment (UMBRA) Benefit-Risk Template, can significantly improve transparency in regulatory decision-making. [] By including essential elements like regulatory history, a detailed effects table, and a clear record of strengths and uncertainties associated with each benefit and risk, stakeholders gain a more comprehensive understanding of the rationale behind regulatory approvals. [] This transparency is crucial for building trust and confidence in the regulatory process, especially for medications like Ertugliflozin L-pyroglutamic acid used in chronic conditions like type 2 diabetes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.